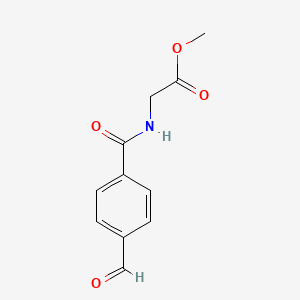
Methyl 2-(4-formylbenzamido)acetate
Cat. No. B8561474
M. Wt: 221.21 g/mol
InChI Key: QAWAFMVTBINFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09346840B2
Procedure details


Added N-methylmorpholine (2.93 mL, 26.6 mmol) to a solution of 4-formylbenzoic acid (1 g, 6.66 mmol), methyl 2-aminoacetate, hydrochloride (1.045 g, 8.33 mmol), 1-hydroxy-7-azabenzotriazole (1.813 g, 13.32 mmol), and EDC (2.55 g, 13.32 mmol) in Dimethyl Sulfoxide (DMSO) (30 mL). Let stir at RT for 16 hours. Added water and extracted with DCM. Combined DCM extracts and washed with water, brine and dried over MgSO4, filtered and rotovapped off DCM. The residue was purified via Biotage (0% to 75% gradient; EtOAc:Hex; 25 g-HP—silica gel column). Obtained 570 mg 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.83 (s, 3H), 4.28 (d, J=5.05 Hz, 2H), 7.98 (s, 4H), 10.10 (s, 1H); [M+H]+=222.1.






Identifiers


|
REACTION_CXSMILES
|
CN1CCOCC1.[CH:8]([C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=O)=[CH:12][CH:11]=1)=[O:9].Cl.[NH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23].ON1C2N=CC=CC=2N=N1.C(Cl)CCl>CS(C)=O>[CH:8]([C:10]1[CH:11]=[CH:12][C:13]([C:14]([NH:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])=[O:16])=[CH:17][CH:18]=1)=[O:9] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.93 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
1.045 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCC(=O)OC
|
|
Name
|
|
|
Quantity
|
1.813 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1N=CC=C2
|
|
Name
|
|
|
Quantity
|
2.55 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Let stir at RT for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Added water and extracted with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
Combined DCM extracts and washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified via Biotage (0% to 75% gradient; EtOAc:Hex; 25 g-HP—silica gel column)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Obtained 570 mg 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.83 (s, 3H), 4.28 (d, J=5.05 Hz, 2H), 7.98 (s, 4H), 10.10 (s, 1H)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C1=CC=C(C(=O)NCC(=O)OC)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
